4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 861586-10-9
VCID: VC2766203
InChI: InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12)
SMILES: CCN1C(=C(C(=N1)C(=O)O)Br)C
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

CAS No.: 861586-10-9

Cat. No.: VC2766203

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid - 861586-10-9

Specification

CAS No. 861586-10-9
Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12)
Standard InChI Key RCQUVIHWYWSLJR-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C(=O)O)Br)C
Canonical SMILES CCN1C(=C(C(=N1)C(=O)O)Br)C

Introduction

Chemical Identity and Structure

Molecular Configuration

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole family of heterocyclic compounds. Its core structure consists of a five-membered ring containing two adjacent nitrogen atoms, which is characteristic of pyrazole derivatives. The compound features four key structural elements: a bromine atom at the 4-position, an ethyl group attached to the nitrogen at the 1-position, a methyl group at the 5-position, and a carboxylic acid functional group at the 3-position. This specific arrangement of substituents determines the compound's chemical behavior and potential applications in synthetic chemistry.

The pyrazole core provides the compound with aromatic properties, while the strategic positioning of the substituents creates a unique electronic environment. The presence of the bromine atom at the 4-position is particularly significant as it serves as a reactive site for further modifications through various coupling reactions. Similarly, the carboxylic acid group at the 3-position offers opportunities for functionalization through esterification, amidation, and other transformations of the carboxyl group.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid are essential for understanding its behavior in different chemical environments and its potential applications. Table 1 summarizes the key properties of this compound based on available data.

Table 1: Physical and Chemical Properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

PropertyValue
CAS Registry Number861586-10-9
Molecular FormulaC₇H₉BrN₂O₂
Molecular Weight233.06 g/mol
Structure TypeHeterocyclic pyrazole derivative
Functional GroupsCarboxylic acid, pyrazole ring, bromine substituent
SolubilityEnhanced by carboxylic acid functional group
ReactivityEnhanced particularly at bromine position and carboxylic acid group

The carboxylic acid functional group significantly enhances the compound's solubility in polar solvents and provides a site for hydrogen bonding. This property is particularly important for applications in medicinal chemistry and biochemical research where solubility can affect bioavailability and activity. The bromine substituent at the 4-position offers potential for further chemical modifications through various coupling reactions, including Suzuki, Sonogashira, and Negishi coupling.

Structural Analogues and Comparative Analysis

To better understand 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, it is instructive to compare it with structurally related compounds that share similar features. Several such analogues appear in the literature, differing primarily in the position and nature of substituents on the pyrazole ring.

Table 2: Comparison of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acidC₇H₉BrN₂O₂233.06 g/molReference compound
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidC₇H₉BrN₂O₂233.06 g/mol Positions of ethyl and methyl groups are swapped; carboxylic acid at position 5 instead of 3
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acidC₆H₄BrF₃N₂O₂Not specified in sourcesContains trifluoromethyl group at position 5 instead of methyl group; ethyl group at position 1 replaced by methyl
5-bromo-1-methyl-1H-pyrazole-3-carboxylic acidNot specified in sourcesNot specified in sourcesBromine at position 5 instead of 4; lacks ethyl and methyl substituents at positions shown in reference

The comparison reveals that subtle changes in the position and nature of substituents can potentially lead to significant differences in physical properties and chemical reactivity. For instance, the presence of a trifluoromethyl group instead of a methyl group can dramatically alter the electronic properties of the pyrazole ring, affecting its reactivity and potential applications. Similarly, the position of the bromine substituent can influence the compound's ability to participate in coupling reactions and other synthetic transformations.

Synthesis and Preparation Methods

Bromination and Functionalization Strategies

The bromination step represents a critical phase in the synthesis of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. By examining similar bromination processes, it appears that reagents such as tribromooxyphosphorus are commonly employed for introducing bromine atoms to pyrazole rings . The regioselectivity of bromination is influenced by the electronic properties of the ring and the directing effects of existing substituents.

For related compounds like 5-bromo-1-methyl-1H-pyrazol-3-amine, the synthetic pathway involves:

  • Synthesis of a hydroxy-pyrazole carboxylic acid ester

  • Bromination using tribromooxyphosphorus

  • Hydrolysis to generate the carboxylic acid

  • Further transformations to introduce other functional groups

These strategies likely provide a framework for the synthesis of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, although specific reaction conditions and yields would need to be optimized for this particular compound.

Structure-Activity Relationships

Electronic and Steric Effects

The specific arrangement of substituents in 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid creates a unique electronic environment that influences its chemical behavior. The bromine atom, being electronegative and relatively large, affects the electron distribution within the pyrazole ring. This electronic effect, combined with the inductive effects of the ethyl and methyl groups, determines the reactivity patterns of the molecule.

The carboxylic acid group at the 3-position provides additional electronic effects through resonance and inductive mechanisms. These electronic factors play crucial roles in determining:

  • The acidity of the carboxylic acid group

  • The reactivity of the bromine position toward nucleophilic substitution

  • The stability of the pyrazole ring under various reaction conditions

  • Potential interactions with biological targets

Understanding these electronic and steric effects is essential for predicting the compound's behavior in chemical reactions and for designing derivatives with enhanced properties for specific applications.

Future Research Directions

Derivatization and Library Development

The structural features of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid provide numerous opportunities for derivatization and the development of compound libraries. Future research could focus on:

  • Cross-coupling reactions at the bromine position to introduce various aryl, heteroaryl, alkynyl, and alkenyl groups

  • Transformation of the carboxylic acid group to esters, amides, ketones, or alcohols

  • Modifications of the ethyl and methyl substituents to tune electronic and steric properties

  • Incorporation into larger molecular frameworks as building blocks for complex structures

Such derivatization strategies could lead to the development of libraries with diverse properties for screening in medicinal chemistry, materials science, and other applications.

Biological Evaluation

While the specific biological activities of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid remain unexplored in the available sources, future research could investigate its potential in various biological contexts. Screening against different biological targets, including enzymes, receptors, and cellular systems, could reveal unexpected activities and guide further structural optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator